molecular formula C12H18ClN B15188645 8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride CAS No. 136375-79-6

8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride

Cat. No.: B15188645
CAS No.: 136375-79-6
M. Wt: 211.73 g/mol
InChI Key: KLPRDJHZEGNIIW-UHFFFAOYSA-N
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Description

8-(Methylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex polycyclic compound known for its unique structural properties This compound belongs to the class of pentacycloundecane derivatives, which are characterized by their rigid, cage-like structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of functionalization reactions.

    Diels-Alder Reaction: Cyclopentadiene reacts with a dienophile such as 1,4-benzoquinone to form the pentacycloundecane core.

    Functionalization: The resulting pentacycloundecane is then subjected to various functionalization reactions, including the introduction of the methylamino group. This step often involves protection and deprotection strategies to ensure selective functionalization.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, such as sulphated zirconia and hydrotalcites, and techniques like microwave-assisted reactions to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug design.

    Industry: Utilized in the development of high-energy materials and advanced polymers.

Mechanism of Action

The mechanism of action of 8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is largely dependent on its structural features. The rigid, cage-like structure allows for specific interactions with molecular targets, such as enzymes or receptors. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pentacycloundecane: The parent compound without the methylamino group.

    Pentacycloundecane-8,11-dione: A derivative with ketone functional groups.

    Pentacycloundecane-8,11-diol: A derivative with hydroxyl groups.

Uniqueness

8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and potential biological activity. This compound’s rigid structure and functional group diversity make it a valuable scaffold for various applications in research and industry .

Properties

CAS No.

136375-79-6

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-13-12-9-5-3-6-8-4(5)2-7(9)10(8)11(6)12;/h4-13H,2-3H2,1H3;1H

InChI Key

KLPRDJHZEGNIIW-UHFFFAOYSA-N

Canonical SMILES

CNC1C2C3CC4C1C5C2CC3C45.Cl

Origin of Product

United States

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